5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole
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Overview
Description
5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position, a cyclopropyl group at the 3-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Compounds with additional oxygen-containing functional groups.
Reduction: Compounds with reduced functional groups, potentially leading to alcohols or amines.
Scientific Research Applications
5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.
2-chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in the synthesis of various pharmaceutical compounds.
5-(chloromethyl)furfural: A furan derivative with applications in biomass conversion and renewable chemistry.
Uniqueness
5-(chloromethyl)-3-cyclopropyl-1-methyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZARJRKXBFQUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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